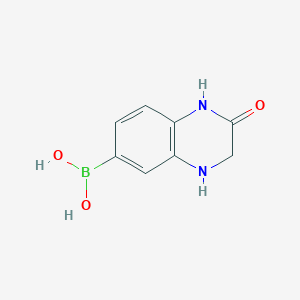
(2-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction. This involves the use of a boronic acid derivative and a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(2-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) are typically employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Hydroxyquinoxaline derivatives.
Substitution: Various biaryl compounds.
Aplicaciones Científicas De Investigación
(2-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which (2-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid
- (4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid
Uniqueness
(2-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid is unique due to its specific substitution pattern on the quinoxaline ring and the presence of the boronic acid group. This combination imparts distinct reactivity and potential for diverse applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H9BN2O3 |
|---|---|
Peso molecular |
191.98 g/mol |
Nombre IUPAC |
(2-oxo-3,4-dihydro-1H-quinoxalin-6-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c12-8-4-10-7-3-5(9(13)14)1-2-6(7)11-8/h1-3,10,13-14H,4H2,(H,11,12) |
Clave InChI |
KRFGXIYWIUMUOI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)NC(=O)CN2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol](/img/structure/B13453333.png)

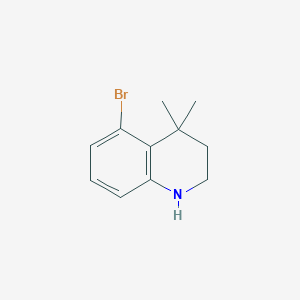
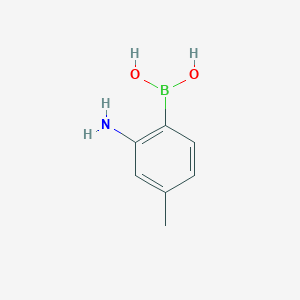
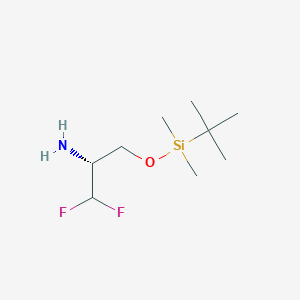
![1-(Bromomethyl)-4-fluorobicyclo[2.2.1]heptane](/img/structure/B13453358.png)
![7-Benzoyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13453373.png)
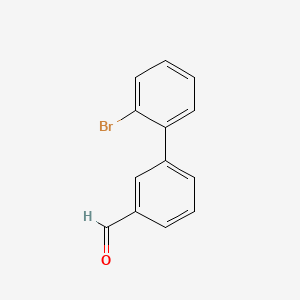

![{1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride](/img/structure/B13453398.png)
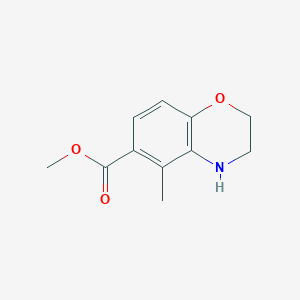
![1-(Azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B13453401.png)
![3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one](/img/structure/B13453405.png)

